molecular formula C25H31N3O5 B606594 Cenerimod CAS No. 1262414-04-9

Cenerimod

Número de catálogo B606594
Número CAS: 1262414-04-9
Peso molecular: 453.54
Clave InChI: KJKKMMMRWISKRF-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cenerimod is a potent, selective, and orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator . It has been used in trials for the treatment of systemic lupus erythematosus (SLE) . It inhibits the egress of lymphocytes into the circulation .


Molecular Structure Analysis

Cenerimod has a molecular formula of C25H31N3O5 . It belongs to the class of organic compounds known as phenyloxadiazoles . The InChI key of Cenerimod is KJKKMMMRWISKRF-FQEVSTJZSA-N .


Physical And Chemical Properties Analysis

Cenerimod has a molecular weight of 453.54 g/mol . The exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not detailed in the available literature.

Aplicaciones Científicas De Investigación

Application in Sjögren’s Syndrome

  • Summary of the Application : Cenerimod, a selective S1P1 receptor modulator, has been used in research to improve organ-specific disease outcomes in animal models of Sjögren’s syndrome . Sjögren’s syndrome is a systemic autoimmune disease characterized by immune cells predominantly infiltrating the exocrine glands and frequently forming ectopic lymphoid structures .
  • Methods of Application : Cenerimod was administered in two established models of Sjögren’s syndrome; firstly, in an inducible acute viral sialadenitis model in C57BL/6 mice, and, secondly, in the spontaneous chronic sialadenitis MRL/lpr mouse model . The effects of cenerimod treatment were then evaluated by flow cytometry, immunohistochemistry, histopathology and immunoassays .
  • Results or Outcomes : In the viral sialadenitis model, cenerimod treatment reduced salivary gland immune infiltrates, leading to the disaggregation of ectopic lymphoid structures, reduced salivary gland inflammation and preserved organ function . In the MRL/lpr mouse model, cenerimod treatment decreased salivary gland inflammation and reduced T cells and proliferating plasma cells within salivary gland ectopic lymphoid structures, resulting in diminished disease-relevant autoantibodies within the salivary glands .

Application in Systemic Lupus Erythematosus (SLE)

  • Summary of the Application : Cenerimod is a novel immunology asset that has the potential to be a first-in-class oral therapy for the treatment of systemic lupus erythematosus (SLE), the most common form of lupus . Through lifecycle management, this asset also has the potential for broad application across multiple autoimmune diseases .

Application in Autoantibody-Positive SLE

  • Summary of the Application : Cenerimod is being investigated in a multiple-dose study to evaluate its efficacy and safety for the treatment of adult patients with moderately to severely active, autoantibody-positive SLE .

Application in Pharmacodynamics and Pharmacokinetics Study

  • Summary of the Application : A proof-of-concept study investigated the pharmacodynamics (PD), pharmacokinetics (PK) and safety of cenerimod, and its effect on clinical and biological markers of disease activity in patients with SLE .

Safety And Hazards

Cenerimod has been evaluated in clinical trials for safety. In a study, Cenerimod was found to cause a statistically significant dose-dependent reduction in total lymphocyte count. All groups reported similar, non-dose-related frequencies of treatment-emergent adverse events . A small, dose-related, non-clinically relevant decrease in heart rate was observed in the first 6 hours after initiation .

Direcciones Futuras

Cenerimod has shown promise in attenuating inflammatory injury and end organ damage in preclinical studies of systemic lupus erythematosus, rheumatoid arthritis, and systemic sclerosis . Further investigation in larger patient populations with longer treatment duration is warranted .

Propiedades

IUPAC Name

(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKKMMMRWISKRF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cenerimod

CAS RN

1262414-04-9
Record name Cenerimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262414049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenerimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-Propanediol, 3-[4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-,(2S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CENERIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y333RS1786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
206
Citations
V Hermann, A Batalov, S Smakotina, PE Juif… - Lupus science & …, 2019 - lupus.bmj.com
Objective To investigate the pharmacodynamics, pharmacokinetics and safety of cenerimod—a potent, oral, selective sphingosine 1-phosphate 1 receptor modulator—in patients with …
Number of citations: 37 lupus.bmj.com
T Hoyler, M Bulle, J Scherer, C Wyss, S Froidevaux… - 2023 - ard.bmj.com
… In rats, cenerimod treatment prevented disease development … Further, treatment with low-dose cenerimod limited joint … 1 receptor modulation by cenerimod will benefit patients suffering …
Number of citations: 0 ard.bmj.com
L Piali, M Birker‐Robaczewska… - Pharmacology …, 2017 - Wiley Online Library
… cenerimod, a novel, selective and orally available S1P 1 receptor modulator that displays biased S1P 1 receptor signaling. We show that cenerimod … Cenerimod was also shown to lack …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
DS Strasser, S Froidevaux, V Sippel, E Gerossier… - RMD open, 2020 - rmdopen.bmj.com
Objectives: SLE is an autoimmune disease characterised by aberrant lymphocyte activation and autoantibody production. This study provides an in-depth preclinical and clinical …
Number of citations: 13 rmdopen.bmj.com
PE Juif, D Baldoni, M Reyes, D Wilbraham… - International Journal of …, 2017 - mdpi.com
… The pharmacokinetic profile of cenerimod was characterised by a t max of 5.0–… of cenerimod. A dose-dependent decrease in lymphocyte count was observed after initiation of cenerimod …
Number of citations: 14 www.mdpi.com
TF Hoyler, DS Strasser, O Berkani, C Cahuzac… - 2023 - lupus.bmj.com
… In a 12-week phase 2a clinical trial, treatment with cenerimod … which additionally showed that cenerimod 4 mg reduced pro-… Cenerimod is therefore hypothesized to act on three key …
Number of citations: 0 lupus.bmj.com
M Kano, T Kobayashi, M Date, M Tennichi… - Scientific Reports, 2019 - nature.com
… 1 receptor modulator cenerimod attenuates murine sclerodermatous models. Cenerimod was … Bleomycin-induced SSc model mice were administered cenerimod from day 0 to 28. Early …
Number of citations: 15 www.nature.com
S Nayar, J Campos, C Smith, CD Buckley… - 2018 - ard.bmj.com
… Cenerimod induced disaggregation of the lymphocytic … Mice treated with cenerimod displayed significantly decreased T … Interestingly, the lymphocytes from cenerimod treated mice …
Number of citations: 1 ard.bmj.com
ML Boof, JJ van Lier, S English, H Fischer, M Ufer… - Xenobiotica, 2020 - Taylor & Francis
… The dose of 3.7 MBq (100 μCi) of 14 C-cenerimod was chosen as it allowed the proper characterization of routes and rates of excretion and PK of cenerimod and its metabolites. The …
Number of citations: 6 www.tandfonline.com
L Schlicher, P Kulig, M Murphy, M Keller - 2021 - ard.bmj.com
… In this study, the mode of action of cenerimod on primary … GC on the mode of action of cenerimod was evaluated. Methods: … with different concentrations of cenerimod to measure S1P1 …
Number of citations: 0 ard.bmj.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.